molecular formula C17H17N3O B1683795 Verubulin CAS No. 827031-83-4

Verubulin

货号: B1683795
CAS 编号: 827031-83-4
分子量: 279.34 g/mol
InChI 键: SNHCRNMVYDHVDT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

化学反应分析

维鲁布林经历了几种类型的化学反应,包括:

相似化合物的比较

生物活性

Verubulin, also known as Azixa or MPC-6827, is a synthetic compound that has garnered attention for its potent biological activity as a tubulin polymerization inhibitor. This article explores its mechanisms of action, efficacy in cancer treatment, and potential applications in neuroimaging, drawing from diverse research findings and case studies.

This compound exerts its biological effects primarily through the inhibition of tubulin polymerization. It binds to the colchicine-binding sites on tubulin, disrupting microtubule dynamics, which is crucial for cell division and intracellular transport. This action leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Structure-Activity Relationship (SAR)

Recent studies have explored various analogues of this compound to enhance its efficacy and reduce toxicity. Notably, a series of this compound analogues were synthesized and tested against several cancer cell lines:

  • Cytotoxicity Testing : The cytotoxic effects were evaluated using the MTT assay on human breast cancer (MCF7), lung carcinoma (A549), and non-cancerous cell lines (HEK293T). The results indicated that certain analogues retained high cytotoxicity similar to the parent compound, while modifications in the molecular structure significantly impacted their activity levels.

Table 1: Cytotoxicity of this compound Analogues

CompoundIC50 (nM)Cell LineComments
This compound (1)5.0MCF7Reference compound
2c4.5MCF7High activity
2m3.8A549Chlorine substituent enhanced activity
2k50MCF7Reduced due to steric hindrance

Efficacy in Cancer Treatment

In clinical trials, this compound has shown promise as an adjunct therapy in combination with radiation for treating glioblastoma multiforme (GBM). A Phase II study assessed the safety and efficacy of this compound when combined with standard treatments like temozolomide and radiotherapy. The study reported manageable side effects and some instances of tumor stabilization.

Case Study: Phase II Trial Results

  • Patient Population : 55 patients with newly diagnosed GBM.
  • Treatment Regimen : this compound combined with standard care.
  • Outcomes :
    • Complete response: 1 patient
    • Partial response: 3 patients
    • Stable disease: 24 patients

Applications in Neuroimaging

This compound's potential extends beyond oncology; it is being investigated for use in positron emission tomography (PET) imaging to visualize microtubules in the brain. Preliminary studies using [^11C]this compound have demonstrated variable uptake in rodent models, particularly highlighting differences between mouse and rat brains.

PET Imaging Findings

  • In Vivo Studies :
    • Initial whole brain uptake was measured at approximately 3.3 SUV in rats, decreasing over time.
    • In blocking experiments with this compound, an increase in radioactivity was observed, indicating specific binding properties.

Table 2: PET Imaging Results with [^11C]this compound

SpeciesInitial Uptake (SUV)Final Uptake (SUV)Comments
Mouse3.2<2Decrease over time
Rat4.0Steady decreaseIncreased binding upon blocking

属性

IUPAC Name

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHCRNMVYDHVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827031-83-4
Record name Verubulin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827031834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verubulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05585
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VERUBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X97O9FTB92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Verubulin
Reactant of Route 2
Verubulin
Reactant of Route 3
Reactant of Route 3
Verubulin
Reactant of Route 4
Verubulin
Reactant of Route 5
Reactant of Route 5
Verubulin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。